molecular formula C21H23N3O3 B11127928 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-methoxyphenethyl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-methoxyphenethyl)acetamide

Cat. No.: B11127928
M. Wt: 365.4 g/mol
InChI Key: IFXKBBGUWZSOPT-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-methoxyphenethyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is characterized by the presence of an indole ring, an acetylamino group, and a methoxyphenethyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-methoxyphenethyl)acetamide typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-methoxyphenethyl)acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted indole derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-methoxyphenethyl)acetamide involves its interaction with specific molecular targets and pathways in biological systems. The indole ring structure allows the compound to bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, indole derivatives have been shown to inhibit enzymes such as β-secretase, which is involved in the formation of amyloid plaques in Alzheimer’s disease . The acetylamino and methoxyphenethyl groups may also contribute to the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-methoxyphenethyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which may confer specific biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C21H23N3O3/c1-15(25)23-19-4-3-5-20-18(19)11-13-24(20)14-21(26)22-12-10-16-6-8-17(27-2)9-7-16/h3-9,11,13H,10,12,14H2,1-2H3,(H,22,26)(H,23,25)

InChI Key

IFXKBBGUWZSOPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CC=C(C=C3)OC

Origin of Product

United States

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